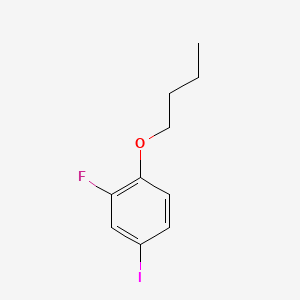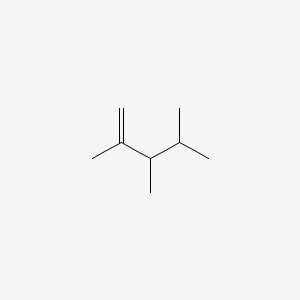
2,3,4-Trimethylpent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethylpent-1-ene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of three methyl groups attached to a pentene backbone. This compound is also known by other names such as 1-Pentene, 2,3,4-trimethyl- and 2,3,4-Trimethyl-1-pentene .
准备方法
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylpent-1-ene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 2,3,4-trimethylpentane derivatives. For instance, the dehydrohalogenation of 2-chloro-2,3,4-trimethylpentane using a strong base like potassium tert-butoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic dehydrogenation of 2,3,4-trimethylpentane using a suitable catalyst under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
2,3,4-Trimethylpent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Hydrogenation of this compound can yield 2,3,4-trimethylpentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2,3,4-trimethylpentyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of light or a catalyst
Major Products Formed
Oxidation: 2,3,4-Trimethylpentanol, 2,3,4-Trimethylpentanal, and 2,3,4-Trimethylpentanoic acid.
Reduction: 2,3,4-Trimethylpentane.
Substitution: 2,3,4-Trimethylpentyl chloride or bromide
科学研究应用
2,3,4-Trimethylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of chemicals, adhesives, sealants, fuels, and fuel additives .
作用机制
The mechanism of action of 2,3,4-Trimethylpent-1-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond can be attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the oxidized products. The molecular targets and pathways involved depend on the specific reaction and conditions .
相似化合物的比较
Similar Compounds
- 2,2,4-Trimethylpent-1-ene
- 3,3,4-Trimethylpent-1-ene
- 2,4,4-Trimethyl-1-pentene
Uniqueness
2,3,4-Trimethylpent-1-ene is unique due to its specific branching pattern, which influences its reactivity and physical properties. Compared to other similar compounds, it may exhibit different boiling points, densities, and reactivity profiles, making it suitable for specific applications in research and industry .
属性
CAS 编号 |
565-76-4 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC 名称 |
2,3,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h7-8H,1H2,2-5H3 |
InChI 键 |
FAWUHEYSSPPNSH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


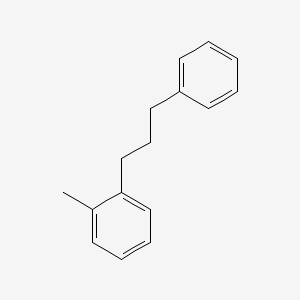
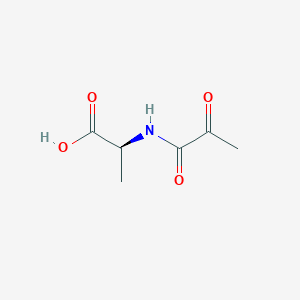
![[4-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B14754430.png)
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
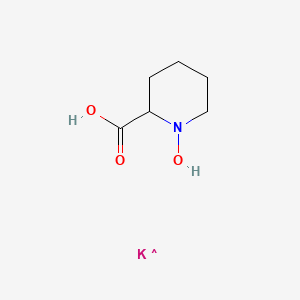

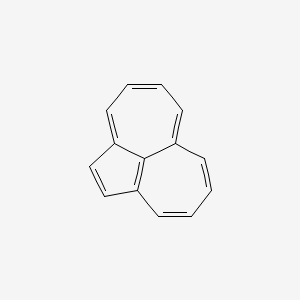
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
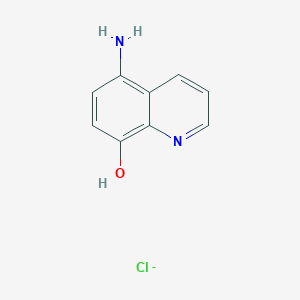
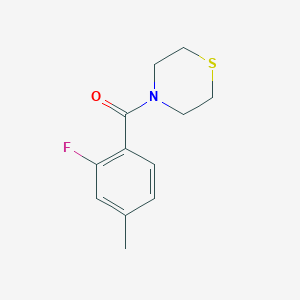
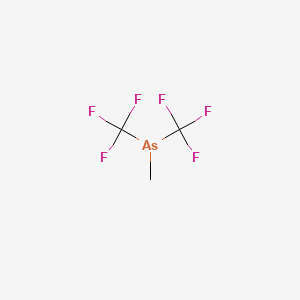
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
